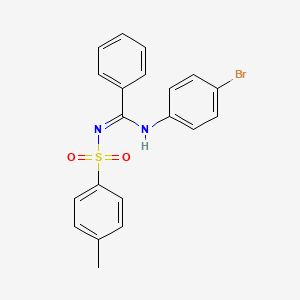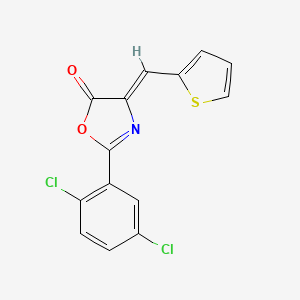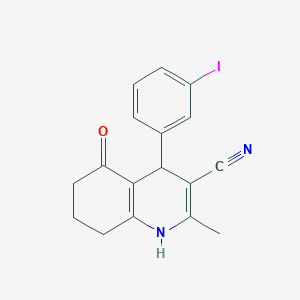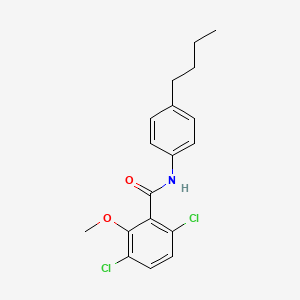
N-(4-bromophenyl)-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide is a synthetic organic compound that belongs to the class of sulfonylbenzenecarboximidamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of bromine, methyl, and sulfonyl groups in its structure suggests potential reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide typically involves multi-step organic reactions. One common method includes:
Formation of the benzenecarboximidamide core: This can be achieved by reacting benzenecarboximidamide with appropriate reagents under controlled conditions.
Introduction of the 4-bromophenyl group: This step involves the substitution reaction where a bromine atom is introduced to the phenyl ring.
Attachment of the 4-methylbenzenesulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides and suitable bases.
Industrial Production Methods
In an industrial setting, the production of N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide would involve large-scale reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry
N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
Industrially, N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide can be used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism by which N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests potential interactions with nucleophilic sites in proteins or other biomolecules.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide
- N-(4-fluorophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide
- N-(4-iodophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide
Uniqueness
N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s steric and electronic properties.
特性
分子式 |
C20H17BrN2O2S |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
N-(4-bromophenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
InChI |
InChI=1S/C20H17BrN2O2S/c1-15-7-13-19(14-8-15)26(24,25)23-20(16-5-3-2-4-6-16)22-18-11-9-17(21)10-12-18/h2-14H,1H3,(H,22,23) |
InChIキー |
XHEMTJHLXFQYJQ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=C(C=C3)Br |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11690990.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690994.png)
![(4Z)-2-(4-chloro-3-nitrophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11691001.png)

![1-Benzoyl-2-(4-chlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile](/img/structure/B11691009.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691013.png)
![4-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11691023.png)
![N-{(1Z)-3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11691039.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691040.png)
![(5Z)-3-(3-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11691041.png)
![3-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11691045.png)



